molecular formula C21H19ClFN3O2 B359102 [4-(2-chlorophenyl)-5-methyl-1,2-oxazol-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone CAS No. 385391-47-9

[4-(2-chlorophenyl)-5-methyl-1,2-oxazol-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B359102
CAS No.: 385391-47-9
M. Wt: 399.8g/mol
InChI Key: HHZMWKNOCCEMIJ-UHFFFAOYSA-N
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Description

[4-(2-chlorophenyl)-5-methyl-1,2-oxazol-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an isoxazole ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-chlorophenyl)-5-methyl-1,2-oxazol-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Substitution Reactions: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The piperazine ring is coupled with the isoxazole and phenyl groups using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: [4-(2-chlorophenyl)-5-methyl-1,2-oxazol-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as nitro, amino, or alkyl groups.

Scientific Research Applications

[4-(2-chlorophenyl)-5-methyl-1,2-oxazol-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of [4-(2-chlorophenyl)-5-methyl-1,2-oxazol-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research on serotonin receptors.

    4-(2-Fluorophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    5-Methyl-3-isoxazolyl derivatives: These compounds are explored for their anti-inflammatory and analgesic properties.

Uniqueness: [4-(2-chlorophenyl)-5-methyl-1,2-oxazol-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone is unique due to its combination of functional groups, which may confer distinct pharmacological properties and make it a valuable compound for drug discovery and development.

Properties

CAS No.

385391-47-9

Molecular Formula

C21H19ClFN3O2

Molecular Weight

399.8g/mol

IUPAC Name

[4-(2-chlorophenyl)-5-methyl-1,2-oxazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H19ClFN3O2/c1-14-19(15-6-2-3-7-16(15)22)20(24-28-14)21(27)26-12-10-25(11-13-26)18-9-5-4-8-17(18)23/h2-9H,10-13H2,1H3

InChI Key

HHZMWKNOCCEMIJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4Cl

Canonical SMILES

CC1=C(C(=NO1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4Cl

Origin of Product

United States

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